molecular formula C10H9NO4 B1386220 (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid CAS No. 127791-55-3

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid

Cat. No.: B1386220
CAS No.: 127791-55-3
M. Wt: 207.18 g/mol
InChI Key: BDDPVHVBYYSHBM-SNAWJCMRSA-N
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Description

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 4-methyl-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the condensation and subsequent decarboxylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include amino derivatives, halogenated phenylacrylic acids, and other substituted phenylacrylic acids.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and antioxidant properties.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic effects. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate: This compound has a similar structure but with a chlorine atom instead of a methyl group.

    2-Methyl-3-(4-nitrophenyl)acrylic acid: This compound lacks the double bond present in (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid.

Uniqueness

The presence of both a nitro group and a methyl group on the phenyl ring, along with the acrylic acid moiety, makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Biological Activity

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid, often referred to as a phenylacrylic acid derivative, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by a nitro group and a methyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2} with a molecular weight of approximately 179.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can be reduced to form reactive intermediates that modulate biochemical pathways related to oxidative stress and inflammation. This interaction may lead to the following effects:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, particularly Gram-positive bacteria.

Antimicrobial Effects

Research has demonstrated that this compound and its derivatives possess notable antibacterial properties. A study highlighted the synthesis of several derivatives, which were evaluated for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 13.67 μg/mL against S. aureus .

Compound DerivativeMIC (μg/mL)Target Bacteria
Derivative 113.67Staphylococcus aureus
Derivative 225.00Escherichia coli

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including cancer cells. The compound displayed an IC50 value of approximately 340 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . This suggests potential for further exploration in cancer therapeutics.

Case Studies and Applications

  • Cancer Research : Investigations into the cytotoxic effects of phenylacrylic acids have shown promise in targeting cancer cells while sparing normal cells, potentially leading to new chemotherapeutic agents.
  • Antioxidant Research : Studies have indicated that this compound may enhance the body’s antioxidant defenses, providing a protective effect against oxidative stress-related diseases.
  • Industrial Applications : Beyond biological uses, this compound is utilized in the synthesis of polymers and dyes due to its reactive nature.

Properties

IUPAC Name

(E)-3-(4-methyl-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDPVHVBYYSHBM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224465
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127791-55-3
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127791-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid
(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid

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